5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrole ring. It has a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties .
Scientific Research Applications
5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound has a similar pyrrole ring structure but with different substituents, leading to distinct chemical and biological properties.
5-Methyl-1H-pyrazole-3-carboxylic acid: Another heterocyclic compound with a pyrazole ring, differing in its nitrogen atom positioning and overall structure.
Uniqueness
5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activities. Its cyclopentyl group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-9(11(13)14)6-10(12-7)8-4-2-3-5-8/h6,8,12H,2-5H2,1H3,(H,13,14) |
InChI Key |
JOBIBVHSXVYBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)C2CCCC2)C(=O)O |
Origin of Product |
United States |
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